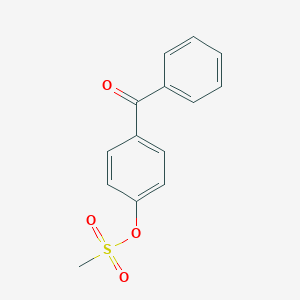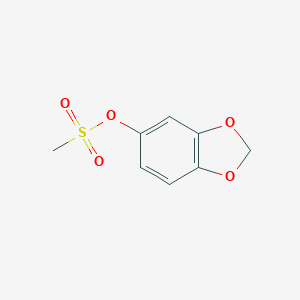
2-(2,4-dibromophenoxy)-N-(4,6-dimethyl-2-pyrimidinyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,4-dibromophenoxy)-N-(4,6-dimethyl-2-pyrimidinyl)propanamide is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is commonly referred to as "DBPP" and is synthesized through a complex chemical process. In
Applications De Recherche Scientifique
DBPP has been used in various scientific research applications, including cancer research, drug discovery, and neuroscience. In cancer research, DBPP has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. In drug discovery, DBPP has been used as a lead compound to develop new drugs with improved efficacy and safety profiles. In neuroscience, DBPP has been used to study the role of certain neurotransmitters in the brain and their effects on behavior.
Mécanisme D'action
The mechanism of action of DBPP is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins that are involved in cell growth and division. DBPP has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression and play a role in cancer development. By inhibiting HDACs, DBPP can induce apoptosis in cancer cells and prevent their growth.
Biochemical and Physiological Effects:
DBPP has been shown to have a variety of biochemical and physiological effects, including the inhibition of cell growth and division, the induction of apoptosis, and the modulation of neurotransmitter activity in the brain. DBPP has also been shown to have anti-inflammatory effects and may have potential applications in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using DBPP in lab experiments is its high potency and specificity for certain enzymes and proteins. This allows researchers to study the effects of these enzymes and proteins on cellular processes and disease development. However, one limitation of using DBPP is its complex synthesis method, which can make it difficult and expensive to obtain in large quantities.
Orientations Futures
There are several future directions for the use of DBPP in scientific research. One direction is the development of new drugs based on the structure of DBPP that have improved efficacy and safety profiles. Another direction is the study of the effects of DBPP on other cellular processes and disease models. Finally, the development of new synthesis methods for DBPP could make it more accessible and affordable for researchers.
Méthodes De Synthèse
The synthesis of DBPP involves a multi-step process that requires the use of complex chemical reagents and procedures. The first step involves the preparation of 2,4-dibromophenol, which is then reacted with 4,6-dimethyl-2-pyrimidinylamine to form the intermediate 2-(2,4-dibromophenoxy)-N-(4,6-dimethyl-2-pyrimidinyl)acetamide. This intermediate is then treated with propionyl chloride to form the final product, DBPP.
Propriétés
Formule moléculaire |
C15H15Br2N3O2 |
|---|---|
Poids moléculaire |
429.11 g/mol |
Nom IUPAC |
2-(2,4-dibromophenoxy)-N-(4,6-dimethylpyrimidin-2-yl)propanamide |
InChI |
InChI=1S/C15H15Br2N3O2/c1-8-6-9(2)19-15(18-8)20-14(21)10(3)22-13-5-4-11(16)7-12(13)17/h4-7,10H,1-3H3,(H,18,19,20,21) |
Clé InChI |
KJLIFRDHXYKLFB-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC(=N1)NC(=O)C(C)OC2=C(C=C(C=C2)Br)Br)C |
SMILES canonique |
CC1=CC(=NC(=N1)NC(=O)C(C)OC2=C(C=C(C=C2)Br)Br)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(Diethylamino)ethyl 4-{[(1-naphthyloxy)acetyl]amino}benzoate](/img/structure/B290685.png)
![5-[(Cyclohexylcarbonyl)oxy]-1-naphthyl cyclohexanecarboxylate](/img/structure/B290687.png)
![4-({4-[(Cyclohexylcarbonyl)oxy]phenyl}sulfanyl)phenyl cyclohexanecarboxylate](/img/structure/B290688.png)
![4-[(Cyclohexylcarbonyl)oxy]-2-methylphenyl cyclohexanecarboxylate](/img/structure/B290690.png)







![5-[(2-Methylbenzoyl)oxy]-1-naphthyl 2-methylbenzoate](/img/structure/B290705.png)
![2-Methyl-4-[(2-methylbenzoyl)oxy]phenyl 2-methylbenzoate](/img/structure/B290706.png)
